An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of [6-(Benzyloxy)-1H-indol-2-yl]methanol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of [6-(Benzyloxy)-1H-indol-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering of [6-(benzyloxy)-1H-indol-2-yl]methanol.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR spectrum of [6-(benzyloxy)-1H-indol-2-yl]methanol is detailed in Table 1. These predictions are based on the analysis of substituent effects on the indole ring system, with data from 6-benzyloxyindole and (1H-indol-2-yl)methanol serving as foundational references. The spectrum is assumed to be recorded in a non-polar deuterated solvent such as chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Chemical Shifts for [6-(Benzyloxy)-1H-indol-2-yl]methanol
| Atom Number | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | N1-H | ~8.2 - 8.5 | br s | - |
| 3 | H-3 | ~6.3 - 6.5 | s | - |
| 4 | H-4 | ~7.5 - 7.6 | d | ~8.5 |
| 5 | H-5 | ~6.8 - 6.9 | dd | ~8.5, 2.0 |
| 7 | H-7 | ~7.0 - 7.1 | d | ~2.0 |
| 8 | C8-H₂ | ~4.8 - 4.9 | s | - |
| - | O1-H | Variable | br s | - |
| 9 | C9-H₂ | ~5.1 - 5.2 | s | - |
| 11, 15 | H-11, H-15 | ~7.4 - 7.5 | m | - |
| 12, 14 | H-12, H-14 | ~7.3 - 7.4 | m | - |
| 13 | H-13 | ~7.2 - 7.3 | m | - |
Interpretation of the Predicted ¹H NMR Spectrum
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Indole N1-H (δ ~8.2 - 8.5 ppm): The proton on the indole nitrogen is expected to appear as a broad singlet in the downfield region. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.
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Indole Ring Protons (H-3, H-4, H-5, H-7):
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H-3 (δ ~6.3 - 6.5 ppm): This proton at the 3-position of the indole ring is expected to be a singlet, as it has no adjacent protons to couple with. The electron-donating effect of the nitrogen atom shields this proton, causing it to appear at a relatively upfield position for an aromatic proton.
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H-4 (δ ~7.5 - 7.6 ppm): This proton is on the benzene portion of the indole ring and is expected to be a doublet due to coupling with H-5.
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H-5 (δ ~6.8 - 6.9 ppm): This proton will appear as a doublet of doublets due to coupling with both H-4 (ortho-coupling, J ≈ 8.5 Hz) and H-7 (meta-coupling, J ≈ 2.0 Hz). The benzyloxy group at the 6-position will have a shielding effect on this proton.
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H-7 (δ ~7.0 - 7.1 ppm): This proton is expected to be a doublet due to meta-coupling with H-5.
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Hydroxymethyl Protons (C8-H₂, δ ~4.8 - 4.9 ppm): The two protons of the hydroxymethyl group at the 2-position are expected to appear as a singlet. The adjacent hydroxyl proton typically does not cause splitting due to rapid exchange, unless the spectrum is recorded at low temperature or in a solvent that slows this exchange.
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Hydroxyl Proton (O1-H, variable): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It will likely appear as a broad singlet that may exchange with D₂O.
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Benzyloxy Group Protons:
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Methylene Protons (C9-H₂, δ ~5.1 - 5.2 ppm): The two benzylic protons will appear as a sharp singlet.
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Phenyl Protons (H-11 to H-15, δ ~7.2 - 7.5 ppm): The five protons of the phenyl ring of the benzyloxy group will appear as a multiplet in the aromatic region.
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Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for [6-(benzyloxy)-1H-indol-2-yl]methanol are presented in Table 2. These predictions are derived from the known chemical shifts of indole and the substituent effects of the benzyloxy and hydroxymethyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for [6-(Benzyloxy)-1H-indol-2-yl]methanol
| Atom Number | Carbon | Predicted Chemical Shift (δ, ppm) |
| 2 | C-2 | ~140 - 142 |
| 3 | C-3 | ~100 - 102 |
| 3a | C-3a | ~129 - 131 |
| 4 | C-4 | ~121 - 123 |
| 5 | C-5 | ~111 - 113 |
| 6 | C-6 | ~156 - 158 |
| 7 | C-7 | ~95 - 97 |
| 7a | C-7a | ~136 - 138 |
| 8 | C-8 | ~58 - 60 |
| 9 | C-9 | ~70 - 72 |
| 10 | C-10 | ~137 - 139 |
| 11, 15 | C-11, C-15 | ~128 - 129 |
| 12, 14 | C-12, C-14 | ~127 - 128 |
| 13 | C-13 | ~128 - 129 |
Interpretation of the Predicted ¹³C NMR Spectrum
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Indole Ring Carbons:
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C-2 (δ ~140 - 142 ppm): The presence of the hydroxymethyl group at this position will cause a significant downfield shift compared to unsubstituted indole.
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C-3 (δ ~100 - 102 ppm): This carbon is shielded by the adjacent nitrogen atom.
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C-6 (δ ~156 - 158 ppm): The direct attachment of the electronegative oxygen of the benzyloxy group causes a strong deshielding effect, resulting in a significant downfield shift for this carbon.
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C-7 (δ ~95 - 97 ppm): The ortho-position to the benzyloxy group experiences a shielding effect.
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C-3a, C-4, C-5, C-7a: The chemical shifts of these carbons in the benzene portion of the indole ring are influenced by the electron-donating nature of the benzyloxy group.
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Substituent Carbons:
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C-8 (δ ~58 - 60 ppm): The carbon of the hydroxymethyl group is expected in this region, typical for a primary alcohol attached to an aromatic system.
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C-9 (δ ~70 - 72 ppm): The benzylic carbon of the benzyloxy group.
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C-10 to C-15 (δ ~127 - 139 ppm): The carbons of the phenyl ring of the benzyloxy group will appear in the aromatic region.
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Experimental Protocol for NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of [6-(benzyloxy)-1H-indol-2-yl]methanol.
Sample Preparation
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Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indole derivatives. DMSO-d₆ is often preferred for observing exchangeable protons like N-H and O-H as sharper signals.[1]
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Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]
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Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube. This removes any particulate matter.[3]
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Referencing: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added. Alternatively, the residual solvent peak can be used for referencing.[3]
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.
¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.
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Acquisition Time: 2-4 seconds to ensure good resolution.
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Relaxation Delay (D1): 1-2 seconds.
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Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
¹³C NMR Acquisition:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
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Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay (D1): 2 seconds.
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Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of [6-(benzyloxy)-1H-indol-2-yl]methanol. By leveraging established principles of NMR spectroscopy and data from analogous compounds, this guide offers valuable insights for the structural elucidation and characterization of this important synthetic intermediate. The provided experimental protocols further equip researchers with the necessary information to acquire high-quality NMR data. While the presented spectral data is predictive, it serves as a robust starting point for the analysis of experimentally obtained spectra.
References
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DOI. Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. [Link]
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PubChem. (1H-indol-2-yl)methanol. [Link]
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Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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BMRB. bmse000097 Indole at BMRB. [Link]
